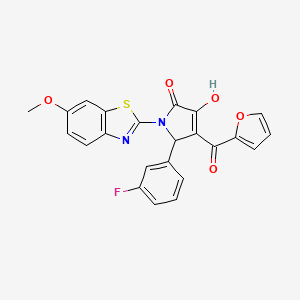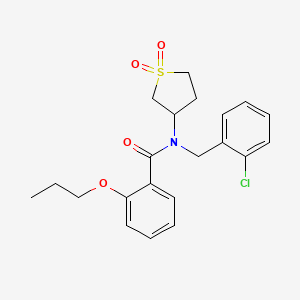![molecular formula C16H22N4S B12137000 5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine](/img/structure/B12137000.png)
5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst.
Attachment of the methylprop-2-enylthio group: This can be done through a nucleophilic substitution reaction using a suitable thiol and an alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve these goals.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazol-4-ylamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, wodurch der Triazolring möglicherweise in ein Dihydrotriazol umgewandelt wird.
Substitution: Nucleophile Substitutionsreaktionen können am Triazolring oder an der Phenylgruppe unter Verwendung von Reagenzien wie Halogeniden oder Aminen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol.
Substitution: Halogenide, Amine, Dimethylformamid (DMF).
Hauptprodukte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Dihydrotriazole.
Substitution: Verschiedene substituierte Triazole und Phenylderivate.
Wissenschaftliche Forschungsanwendungen
5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazol-4-ylamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Auf sein Potenzial als antimikrobielles, antifungizides und Antikrebsmittel untersucht.
Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und analgetische Eigenschaften.
Industrie: Bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere und Beschichtungen.
5. Wirkmechanismus
Der Wirkmechanismus von 5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazol-4-ylamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung durch Folgendes ausüben:
Hemmung von Enzymen: Bindung an und Hemmung der Aktivität von Schlüsselenzymen, die an biologischen Prozessen beteiligt sind.
Störung von Zellmembranen: Interaktion mit und Störung der Integrität von Zellmembranen, was zum Zelltod führt.
Modulation von Signalwegen: Beeinflussung von Signalwegen, die das Zellwachstum, die Differenzierung und die Apoptose regulieren.
Wirkmechanismus
The mechanism of action of 5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: Binding to and inhibiting the activity of key enzymes involved in biological processes.
Disruption of cell membranes: Interacting with and disrupting the integrity of cell membranes, leading to cell death.
Modulation of signaling pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Phenyl-1,2,4-triazol-3-thiol: Ähnliche Triazolstruktur, jedoch ohne die tert-Butyl- und Methylprop-2-enylthiogruppen.
4-(Tert-butyl)phenyl-1,2,4-triazol-3-thiol: Ähnliche Struktur, jedoch ohne die Methylprop-2-enylthiogruppe.
3-(2-Methylprop-2-enylthio)-1,2,4-triazol-4-ylamin: Ähnliche Struktur, jedoch ohne die tert-Butylphenylgruppe.
Einzigartigkeit
5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazol-4-ylamin ist aufgrund des Vorhandenseins sowohl der tert-Butylphenyl- als auch der Methylprop-2-enylthiogruppen einzigartig, die unterschiedliche chemische Eigenschaften und potenzielle Anwendungen verleihen. Diese Gruppen können die Stabilität, Löslichkeit und biologische Aktivität der Verbindung im Vergleich zu ähnlichen Verbindungen verbessern.
Eigenschaften
Molekularformel |
C16H22N4S |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
3-(4-tert-butylphenyl)-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H22N4S/c1-11(2)10-21-15-19-18-14(20(15)17)12-6-8-13(9-7-12)16(3,4)5/h6-9H,1,10,17H2,2-5H3 |
InChI-Schlüssel |
UIQYPFOJRWAXEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CSC1=NN=C(N1N)C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-(2,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12136920.png)

![N-(2-methoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12136926.png)
![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl)a cetamide](/img/structure/B12136933.png)
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136946.png)
![(5Z)-2-(3-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12136950.png)

![4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B12136955.png)
![3-[6-(4-Methylpiperazinyl)-6-oxohexyl]-5-(phenylmethylene)-2-thioxo-1,3-thiazo lidin-4-one](/img/structure/B12136961.png)

![N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136974.png)
![2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12136978.png)


